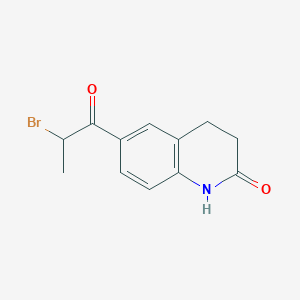

6-(2-溴丙酰基)-1,2,3,4-四氢喹啉-2-酮

描述

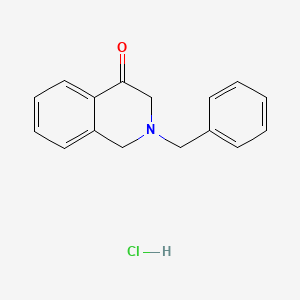

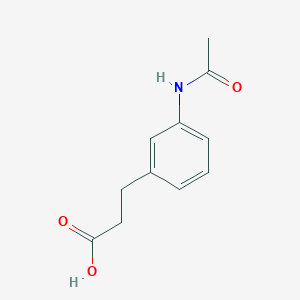

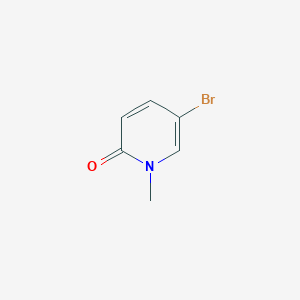

The compound "6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one" is a brominated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry. The presence of a bromine atom and a propanoyl group in the compound suggests potential reactivity and usefulness in further chemical transformations.

Synthesis Analysis

The synthesis of brominated quinoline derivatives can be achieved through various methods. One approach involves the use of 2,2,3-Tribromopropanal as a reagent in the Skraup-type synthesis, which can transform substituted anilines into bromoquinolines . Another method includes the one-pot three-component synthesis involving 2-aminobenzophenone, α-methylene carbonyl compounds, and a brominating agent . Additionally, the Knorr synthesis is another pathway to bromoquinolines, which involves the condensation of β-keto esters with bromoaniline followed by cyclization .

Molecular Structure Analysis

The molecular structure of brominated quinoline derivatives can be complex, with the potential for various substituents affecting the overall geometry. For instance, a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, crystallizes in the triclinic system and exhibits a range of intermolecular interactions, including hydrogen bonds and π-stacking interactions . These interactions are crucial for the stability and properties of the crystal structure.

Chemical Reactions Analysis

Brominated quinoline derivatives can participate in a variety of chemical reactions. The bromine atom is a good leaving group, which can be substituted with other nucleophiles in substitution reactions . The presence of the propanoyl group in "6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one" could also allow for further functionalization through reactions such as nucleophilic acyl substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives are influenced by their molecular structure. For example, the crystal packing and intermolecular interactions can affect the melting point and solubility . The electronic properties, such as the electrostatic surface potential, can be studied using density functional theory to understand the reactivity of the compound . The presence of substituents like the bromine atom and the propanoyl group can also impact the compound's lipophilicity, which is important for its potential biological activity.

Relevant case studies for these compounds often involve their use in the synthesis of biologically active molecules, such as anti-cancer drugs or bronchodilators . The synthesis methods and the resulting physical and chemical properties of these compounds are critical for their application in medicinal chemistry.

科学研究应用

喹啉衍生物的合成

研究表明,可以使用溴化反应合成各种喹啉衍生物。例如,Şahin 等人(2008 年)描述了三溴喹啉和二溴四氢喹啉衍生物的有效合成。他们的研究还探讨了通过锂-卤素交换反应将这些化合物转化为新型三取代喹啉衍生物 (Şahin、Çakmak、Demirtaş、Ökten 和 Tutar,2008 年)。

在 Skraup 型合成中的多功能性

Lamberth 等人(2014 年)利用 2,2,3-三溴丙醛将苯胺转化为溴喹啉。这种方法有效地产生了溴喹啉-6-醇,它可以携带其他取代基,展示了其在 Skraup 型合成中的多功能性 (Lamberth、Kessabi、Beaudegnies、Quaranta、Trah、Berthon、Cederbaum、Vettiger 和 Prasanna,2014 年)。

氰基喹啉衍生物的开发

2015 年,Ökten 和 Çakmak 探索了二溴四氢喹啉和三溴喹啉向氰基衍生物的转化。这一过程涉及铜辅助亲核取代反应,表明了开发一系列氰基喹啉衍生物的潜力 (Ökten 和 Çakmak,2015 年)。

喹啉的对映选择性氢化

Wang 等人(2011 年)研究了使用阳离子钌催化剂对喹啉进行不对称氢化。这一过程有效地产生了高对映选择性的四氢喹啉,这对于合成生物活性化合物非常重要 (Wang、Zhuo、Li、Chen、Ding、He、Fan、Xiang、Yu 和 Chan,2011 年)。

安全和危害

作用机制

Target of Action

Bromopropionyl compounds are known to be used in the synthesis of various bioactive molecules

Mode of Action

Bromopropionyl compounds are often used as intermediates in chemical reactions due to their reactivity . They can participate in various types of reactions, including esterification and radical polymerization .

Biochemical Pathways

Bromopropionyl compounds have been used in the synthesis of cellulose macroinitiators, which can affect the properties of cellulose-based materials .

Result of Action

Bromopropionyl compounds have been used in the synthesis of various bioactive molecules, suggesting that they may have diverse effects depending on the specific context .

Action Environment

The action, efficacy, and stability of “6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one” can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the reactivity of bromopropionyl compounds . .

属性

IUPAC Name |

6-(2-bromopropanoyl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-7(13)12(16)9-2-4-10-8(6-9)3-5-11(15)14-10/h2,4,6-7H,3,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJPTQNZBAIGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)NC(=O)CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516525 | |

| Record name | 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one | |

CAS RN |

62618-72-8 | |

| Record name | 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Propylamino)methyl]phenol](/img/structure/B1282098.png)

![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)